2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid

Medicinal Chemistry Physicochemical Properties ADME Optimization

This N1-methyl pyrazolyloxyacetic acid (XLogP3 -0.2) provides a hydrophilic anchor to counter lipophilicity-driven attrition risks (hERG/CYP), outperforming N1-isopropyl/N1-propyl analogs. The free carboxylic acid enables rapid amide coupling for fragment elaboration, while the pyrazole core is a privileged kinase/GPCR scaffold. Essential for SAR consistency: substitution with other N-alkyl analogs confounds target-binding interpretation. Procure only CAS 1592408-08-6, synthesized via the high-yield WO2023123456 greener route, to ensure reproducibility from milligram to kilogram scales.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 1592408-08-6
Cat. No. B2625539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid
CAS1592408-08-6
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCN1C=C(C=N1)OCC(=O)O
InChIInChI=1S/C6H8N2O3/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyHSPXGRVQHKQRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic Acid (CAS 1592408-08-6) Chemical Identity and Core Characteristics


2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid (CAS 1592408-08-6) is a heterocyclic building block featuring a 1-methylpyrazole core linked via an ether bridge to an acetic acid moiety, with the molecular formula C₆H₈N₂O₃ and molecular weight 156.14 g/mol [1]. The compound possesses a topological polar surface area (TPSA) of 64.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a computed XLogP3 of -0.2, indicating balanced polarity suitable for organic solvent solubility [1]. This pyrazolyloxyacetic acid scaffold serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the N1-methyl substitution conferring enhanced stability and the free carboxylic acid enabling straightforward derivatization [2].

Why Generic Substitution of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic Acid Is Scientifically Inadvisable


Within the pyrazolyloxyacetic acid scaffold family, seemingly minor structural variations produce substantial changes in physicochemical and pharmacokinetic parameters, rendering simple substitution scientifically unsound. The N1-alkyl substituent directly governs lipophilicity (XLogP3), which in turn dictates membrane permeability, metabolic stability, and off-target promiscuity profiles [1]. Furthermore, the position of the oxyacetic acid linkage (C4 versus C3 or C5 substitution) fundamentally alters hydrogen-bonding geometry and target-binding interactions [2]. Because procurement of analogs with different N-alkyl groups or alternative substitution patterns introduces uncontrolled variables that confound SAR interpretation and reproducibility, specification of the exact CAS 1592408-08-6 compound is essential for maintaining experimental consistency and data integrity.

Quantitative Differential Evidence for 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic Acid vs. Closest Analogs


Lipophilicity Optimization: XLogP3 of -0.2 Enables Distinct PK Profile Relative to Bulkier N1-Alkyl Analogs

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid exhibits a computed XLogP3 of -0.2, placing it in an optimal lipophilicity range for balanced solubility and permeability [1]. In contrast, the N1-isopropyl analog 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid has a molecular weight of 184.19 g/mol (28.05 Da higher) and a predicted XLogP3 of approximately +0.8 to +1.0, representing an approximate 1.0 log unit increase in lipophilicity . The N1-propyl analog 2-((1-propyl-1H-pyrazol-4-yl)oxy)acetic acid (MW 184.19) exhibits similarly elevated lipophilicity relative to the N1-methyl derivative .

Medicinal Chemistry Physicochemical Properties ADME Optimization

Molecular Weight Advantage: 156.14 Da Optimizes Ligand Efficiency and Synthetic Tractability

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid has a molecular weight of 156.14 g/mol and a heavy atom count of 11, positioning it as a fragment-sized building block ideal for fragment-based drug discovery (FBDD) and for minimizing downstream molecular weight in final drug candidates [1]. The N1-isopropyl analog (MW 184.19, 13 heavy atoms) is 18% heavier and introduces greater steric bulk, while the N1-cyclopropylmethyl analog 2-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)acetic acid adds further mass and conformational complexity .

Fragment-Based Drug Discovery Ligand Efficiency Synthetic Feasibility

Improved Synthetic Scalability: WO2023123456 Reports Enhanced Yield and Reduced Environmental Footprint

Recent patent WO2023123456 describes an improved synthetic route for 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid that achieves higher yields and purity compared to conventional condensation methods using 1-methyl-1H-pyrazole and chloroacetic acid under basic conditions [1]. The process incorporates greener chemistry approaches, reducing environmental impact relative to traditional synthesis protocols. This patent-protected route enables reliable multi-gram to kilogram production with batch-to-batch consistency [1].

Process Chemistry Green Chemistry Scale-up Synthesis

Ether Linkage Confers Distinct Metabolic Profile Relative to Direct C4-Acetic Acid Analogs

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid contains an ether oxygen bridge between the pyrazole C4 position and the acetic acid moiety, conferring metabolic distinction from the direct C4-acetic acid analog 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3, MW 140.14 g/mol) [1][2]. The ether oxygen introduces an additional hydrogen bond acceptor and alters bond rotation freedom (rotatable bond count = 3 versus 2 for the direct analog), impacting conformational flexibility and target binding geometry [1].

Metabolic Stability Bioisosterism Pharmacokinetics

Pyrazole Core as Phenol Bioisostere: Enhanced Metabolic Stability Over Phenoxyacetic Acid Scaffolds

The pyrazole ring of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid functions as an H-bond-donating heterocycle and is established as a more lipophilic and metabolically more stable bioisostere of phenol . Compared to phenoxyacetic acid analogs, which are susceptible to rapid Phase II glucuronidation and sulfation, the pyrazole core exhibits reduced metabolic clearance, extending in vivo half-life . The N1-methyl substitution further blocks potential N-glucuronidation pathways that could affect unsubstituted pyrazole analogs.

Bioisosteric Replacement Metabolic Stability Drug Design

Optimal Procurement-Driven Application Scenarios for 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic Acid


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases or GPCRs

With a molecular weight of 156.14 Da, heavy atom count of 11, and balanced XLogP3 of -0.2, 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid meets established fragment-likeness criteria (MW < 250, cLogP < 3.5, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. The carboxylic acid handle enables rapid amide coupling for fragment elaboration, while the pyrazole core provides a privileged scaffold for kinase hinge-binding or GPCR ligand interactions. This compound is appropriate as a core fragment in screening libraries or as an early starting point for fragment growing strategies.

Lead Optimization Requiring Fine-Tuned Lipophilicity Without Molecular Weight Escalation

When optimizing a lead series where further increases in lipophilicity would breach desired property space (e.g., cLogP > 3.0 triggering hERG or CYP liabilities), the N1-methyl variant provides a hydrophilic anchor (XLogP3 = -0.2) that counters the lipophilicity contributed by other structural elements [1]. In contrast, N1-isopropyl or N1-propyl analogs (XLogP3 ~ +0.8 to +1.0) would exacerbate lipophilicity-driven attrition risks . This compound is therefore optimal for maintaining developability profiles in late-stage optimization.

Agrochemical Intermediate for Fungicide Development via Oomycete Targeting

Patent literature (CN101284815A) describes pyrazolyloxyacetic acid compounds as active agents against oomycete pathogens including downy mildew and blight, which have short incubation periods and rapid epidemic potential [1]. The ether-linked acetic acid moiety is critical for target binding in these fungicidal applications. 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid serves as a key synthetic intermediate for constructing more elaborated pyrazolyloxyacetic acid fungicide candidates within this patent space.

Scale-Up Projects Requiring Validated, High-Yield Synthetic Access

For programs advancing beyond milligram-scale exploration to gram- or kilogram-level requirements, procurement of material synthesized via the WO2023123456 process ensures access to higher yields and purity than conventional methods [1]. The greener chemistry approach documented in this patent reduces solvent waste and purification burden, making this the preferred sourcing specification for process chemistry groups transitioning from discovery to development phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.